1-(1-methyl-1H-pyrazol-5-yl)ethanone

Catalog No.
S726461
CAS No.
137890-05-2
M.F
C6H8N2O
M. Wt
124.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-methyl-1H-pyrazol-5-yl)ethanone

CAS Number

137890-05-2

Product Name

1-(1-methyl-1H-pyrazol-5-yl)ethanone

IUPAC Name

1-(2-methylpyrazol-3-yl)ethanone

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-4-7-8(6)2/h3-4H,1-2H3

InChI Key

UXNMMULCZUAIHE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=NN1C

Canonical SMILES

CC(=O)C1=CC=NN1C
  • Pyrazole Moiety

    The presence of the pyrazole ring, a five-membered heterocycle containing nitrogen atoms, is a common feature in various pharmaceuticals. Pyrazoles can exhibit diverse biological activities, making 1-(1-methyl-1H-pyrazol-5-yl)ethanone a potential candidate for further investigation in drug discovery.

  • Methyl Group

    The methyl group attached to the pyrazole ring can influence the molecule's properties, such as lipophilicity (fat solubility) and reactivity. This can affect how the molecule interacts with biological systems [].

  • Ketone Functionality

    The ketone group (C=O) is another functional group present in the molecule. Ketones can participate in various chemical reactions and can be involved in biological processes.

1-(1-Methyl-1H-pyrazol-5-yl)ethanone, with the chemical formula C₆H₈N₂O and a molecular weight of 124.14 g/mol, is a pyrazole derivative characterized by the presence of a methyl group at the 1-position of the pyrazole ring and an ethanone functional group. This compound is recognized for its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals. It has been classified under CAS number 137890-05-2, and its structural features contribute to its unique reactivity and interactions in

There is no current information available on the specific mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)ethanone. However, pyrazole derivatives can exhibit various biological activities depending on the nature of the substituents. Some pyrazoles have been shown to act as antimicrobials, analgesics, or anti-inflammatory agents []. Further research is needed to determine if 1-(1-methyl-1H-pyrazol-5-yl)ethanone possesses any specific biological properties.

Typical of pyrazole derivatives. Notably, it can undergo:

  • Nucleophilic Substitution Reactions: The ethanone moiety can be targeted by nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: This compound can react with aldehydes or ketones to form more complex structures through condensation.
  • Oxidative Coupling Reactions: Recent studies have explored oxidative dehydrogenative couplings involving pyrazole derivatives, indicating the potential for synthesizing azopyrrole derivatives from 1-(1-methyl-1H-pyrazol-5-yl)ethanone .

Research indicates that 1-(1-methyl-1H-pyrazol-5-yl)ethanone exhibits significant biological activity. It has been studied for its potential as:

  • Antimicrobial Agents: Some derivatives have shown efficacy against various bacterial strains.
  • Anti-inflammatory Properties: The compound's structure may contribute to its ability to modulate inflammatory pathways.
  • Cytotoxicity: Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action .

Several methods have been developed for synthesizing 1-(1-methyl-1H-pyrazol-5-yl)ethanone:

  • Condensation Reaction: A common approach involves the condensation of 1-methylpyrazole with acetyl chloride or acetic anhydride, leading to the formation of the ethanone derivative.
python
# Example reaction1-Methylpyrazole + Acetyl Chloride → 1-(1-Methyl-1H-pyrazol-5-yl)ethanone + HCl
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted methods that enhance yield and reduce reaction time compared to traditional heating methods .

The applications of 1-(1-methyl-1H-pyrazol-5-yl)ethanone are diverse:

  • Medicinal Chemistry: Its derivatives are being explored for their potential therapeutic effects in treating infections and inflammation.
  • Agrochemicals: The compound may serve as a building block for developing new pesticides or herbicides due to its biological activity.
  • Research Reagents: It is utilized in laboratory settings for proteomics and other biochemical research applications .

Interaction studies involving 1-(1-methyl-1H-pyrazol-5-yl)ethanone have focused on its binding affinity with various biological targets. Notably:

  • Protein Interactions: Studies indicate that it may interact with specific proteins involved in metabolic pathways, influencing their activity.
  • Enzyme Inhibition: Investigations into its role as an inhibitor of certain enzymes have shown promise, particularly in relation to anti-inflammatory mechanisms .

Several compounds share structural similarities with 1-(1-methyl-1H-pyrazol-5-yl)ethanone, each exhibiting unique properties:

Compound NameCAS NumberSimilarityUnique Features
1-(3-Chloro-1-methyl-1H-pyrazol-5-yl)ethanone25016-16-40.88Chlorine substitution enhances reactivity.
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone161957-47-70.70Fluorine enhances lipophilicity and bioactivity.
1-Methyl-1H-pyrazole-4-carbaldehyde25016-11-90.88Aldehyde group offers different reactivity patterns.
1-(4-Amino-1-methyl-1H-pyrazol-5-yl)ethanone1229624-60-50.87Amino group may enhance biological activity.

These similar compounds highlight the diversity within the pyrazole family and underscore the unique properties of 1-(1-methyl-1H-pyrazol-5-yl)ethanone due to its specific functional groups and structural arrangement.

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-(1-methyl-1H-pyrazol-5-yl)ethanone

Dates

Last modified: 08-15-2023

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